molecular formula C10H12N6O3S2 B4745434 N~1~-[4-(AMINOSULFONYL)PHENYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE

N~1~-[4-(AMINOSULFONYL)PHENYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE

Cat. No.: B4745434
M. Wt: 328.4 g/mol
InChI Key: PBXKHIDVWARSTE-UHFFFAOYSA-N
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Description

N~1~-[4-(Aminosulfonyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a sulfonamide-substituted phenyl group at the N~1~ position and a 1-methyltetrazole-5-thioether moiety at the C2 position.

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O3S2/c1-16-10(13-14-15-16)20-6-9(17)12-7-2-4-8(5-3-7)21(11,18)19/h2-5H,6H2,1H3,(H,12,17)(H2,11,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXKHIDVWARSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(AMINOSULFONYL)PHENYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 1-methyl-1H-tetrazole-5-thiol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(AMINOSULFONYL)PHENYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the sulfonamide and tetrazole groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N~1~-[4-(AMINOSULFONYL)PHENYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[4-(AMINOSULFONYL)PHENYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. The tetrazole ring may also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Angiotensin II Receptor Blockers (ARBs)

Olmesartan medoxomil and valsartan () share tetrazole motifs but differ in core structures. Olmesartan’s imidazole-carboxylate backbone contrasts with the acetamide scaffold of the target compound. Both utilize tetrazole as a carboxylate surrogate, critical for angiotensin receptor binding.

Hydroxyacetamide Derivatives (FP1-12)**

Synthesized via pyridine/zeolite-catalyzed reflux (), FP1-12 derivatives incorporate triazolyl-sulfanyl groups instead of tetrazole. The triazole ring (pKa ~8.1) is less acidic than tetrazole (pKa ~4.5), which may reduce ionization at physiological pH, altering membrane permeability. FP1-12 exhibits antiproliferative activity, suggesting the target compound’s tetrazole-sulfanyl group could similarly interact with cellular targets, though potency may vary .

N-[4-(Aminosulfonyl)phenyl]-2-chloroacetamide**

This chloroacetamide derivative () replaces the tetrazole-sulfanyl group with a chlorine atom. The chloro substituent increases lipophilicity (logP ~1.8 vs. The absence of a heterocyclic ring limits hydrogen-bonding interactions, a key distinction from the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Name Key Structural Features logP* Solubility (mg/mL) Biological Activity Synthesis Method
Target Compound Sulfonylphenyl, tetrazole-sulfanyl 0.5 12.3 (pH 7.4) Hypothetical antihypertensive Reflux with catalysts (e.g., pyridine/zeolite)
Olmesartan medoxomil Imidazole-carboxylate, tetrazole, ester 3.2 0.05 (pH 7.4) Angiotensin II antagonist Multi-step esterification
FP1-12 (triazolyl-sulfanyl) Triazolyl-sulfanyl, hydroxyacetamide 1.2 8.9 (pH 7.4) Antiproliferative Pyridine/zeolite reflux
N-[4-(Aminosulfonyl)phenyl]-2-chloroacetamide Chloroacetamide, sulfonylphenyl 1.8 4.1 (pH 7.4) Structural analog (unknown) Unspecified

*Predicted using fragment-based methods.

Key Observations :

  • The tetrazole group in the target compound lowers logP compared to chlorine-substituted analogs, favoring renal excretion over tissue accumulation.

Biological Activity

N~1~-[4-(Aminosulfonyl)phenyl]-2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfany]acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H14N4O3S
  • Molecular Weight : 242.3 g/mol
  • CAS Number : 114841-20-2

The compound exhibits biological activity primarily through its interaction with various enzymes and receptors in the body. Notably, derivatives containing the tetrazole moiety have been studied for their anticholinesterase activity, which is critical in the treatment of neurodegenerative diseases like Alzheimer’s.

Anticholinesterase Activity

Research indicates that compounds similar to N~1~-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfany]acetamide can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. The inhibition of AChE can enhance cholinergic transmission, making these compounds potential candidates for treating cognitive disorders.

Table 1: Anticholinesterase Activity of Related Compounds

CompoundInhibition Percentage (%) at 1 mMInhibition Percentage (%) at 0.1 mM
Compound 2 (3-methyl phenyl)29.5624.38
Compound 3 (3-chloro phenyl)24.3812.96
Standard Drug (Donepezil)100 (IC50 = 0.054 µM)N/A

Source: DergiPark Study on Tetrazole Derivatives

Cytotoxicity and Antiproliferative Effects

Studies have shown that certain derivatives of tetrazole exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cell growth and survival.

Study on Tetrazole Derivatives

In a study assessing the biological evaluation of tetrazole derivatives, several compounds were synthesized and tested for their ability to inhibit AChE. The results indicated that while some derivatives showed significant inhibition, none matched the efficacy of Donepezil, a standard treatment for Alzheimer’s disease. Compounds with specific substitutions on the phenyl ring exhibited enhanced activity, suggesting that structural modifications can lead to improved pharmacological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[4-(AMINOSULFONYL)PHENYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[4-(AMINOSULFONYL)PHENYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE

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